![molecular formula C18H17ClN4O2 B2481194 3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide CAS No. 1211084-26-2](/img/structure/B2481194.png)
3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide
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Overview
Description
The compound contains several functional groups including an isoxazole ring, a pyrazole ring, and a carboxamide group. Isoxazoles are a type of azole with an oxygen atom next to the nitrogen. They are known for their diverse biological activities . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Carboxamides are organic compounds with the formula R-CO-NR’R’‘, where R, R’, and R’’ represent organic groups or hydrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a nitrile oxide cycloaddition or similar method . The pyrazole could be formed through a condensation reaction of a 1,3-diketone and a hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole and pyrazole rings would contribute to the compound’s aromaticity, potentially affecting its chemical reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-withdrawing effects of the chlorophenyl group and the electron-donating effects of the methyl groups . The carboxamide could potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
Again, without specific information, we can only make general predictions. The compound’s solubility would likely be influenced by the polar carboxamide group and the less polar aromatic rings . Its melting and boiling points would likely be relatively high due to the presence of multiple rings and the potential for pi stacking interactions .Scientific Research Applications
- The synthesized compound has demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, exhibited remarkable antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .
- Compounds 14 and 15 displayed significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
- 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is used in the preparation of isoxazolyl penicillin derivatives .
Antileishmanial Activity
Antimalarial Activity
Isoxazolyl Penicillin Derivatives
Pyrazolo[4,3-c]pyridine Derivatives
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound 3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide are neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . These channels play a crucial role in the transmission of electrical signals in the nervous system.
Mode of Action
The compound this compound interacts with its targets by binding to these channels, thereby modulating their activity . This interaction results in changes in the electrical properties of the neurons, affecting their ability to transmit signals.
Biochemical Pathways
The action of this compound on the voltage-sensitive sodium and L-type calcium channels affects several biochemical pathways. These include the regulation of neurotransmitter release, neuronal excitability, and signal propagation . The downstream effects of these changes can have significant impacts on neurological function and behavior.
Result of Action
The molecular and cellular effects of the action of this compound are diverse. By modulating the activity of voltage-sensitive sodium and L-type calcium channels, the compound can alter neuronal function and potentially influence behaviors associated with these neurons .
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-10-15(16(22-25-10)11-6-3-4-8-13(11)19)18(24)20-17-12-7-5-9-14(12)21-23(17)2/h3-4,6,8H,5,7,9H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXUWQARBZTWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C4CCCC4=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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